molecular formula C12H20O2 B6239381 2,2-dicyclopentylacetic acid CAS No. 55640-02-3

2,2-dicyclopentylacetic acid

Cat. No.: B6239381
CAS No.: 55640-02-3
M. Wt: 196.3
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Description

2,2-Dicyclopentylacetic acid (IUPAC name: acetic acid substituted with two cyclopentyl groups at the α-carbon) is a branched carboxylic acid characterized by its bulky cyclopentyl substituents. The cyclopentyl groups likely confer unique steric and electronic properties, influencing solubility, reactivity, and biological interactions. For example, bulky substituents typically reduce aqueous solubility but enhance lipid membrane permeability .

Properties

CAS No.

55640-02-3

Molecular Formula

C12H20O2

Molecular Weight

196.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dicyclopentylacetic acid typically involves the alkylation of cyclopentanone followed by subsequent carboxylation. One common method starts with the reaction of cyclopentanone with a suitable alkylating agent, such as bromocyclopentane, in the presence of a strong base like sodium hydride. This step forms the intermediate 2,2-dicyclopentylcyclopentanone, which is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield 2,2-dicyclopentylacetic acid.

Industrial Production Methods: On an industrial scale, the production of 2,2-dicyclopentylacetic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Esterification Reactions

2,2-dicyclopentylacetic acid undergoes esterification with alcohols under acidic catalysis (e.g., H₂SO₄ or HCl). For example, reacting with methanol produces methyl 2,2-dicyclopentylacetate:

C13H22O2+CH3OHH+C14H24O2+H2O\text{C}_{13}\text{H}_{22}\text{O}_2 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{14}\text{H}_{24}\text{O}_2 + \text{H}_2\text{O}

Optimal Conditions (derived from analogous cyclopentylacetic acid derivatives ):

ParameterValue
Temperature333–353 K
Molar Ratio (Acid:Alcohol)1:2–1:3
CatalystConcentrated H₂SO₄
Yield85–92% (theoretical)

Exothermic enthalpy changes (ΔHθ\Delta H^\theta) for esterification range from 45kJ/mol-45 \, \text{kJ/mol} to 60kJ/mol-60 \, \text{kJ/mol} , favoring lower temperatures for equilibrium-driven processes.

Reduction to Alcohol

The carboxylic acid group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous ether:

C13H22O2LiAlH4C13H24O+H2O\text{C}_{13}\text{H}_{22}\text{O}_2 \xrightarrow{\text{LiAlH}_4} \text{C}_{13}\text{H}_{24}\text{O} + \text{H}_2\text{O}

Key Observations :

  • Reaction proceeds quantitatively at 273–298 K.

  • Side products (e.g., over-reduction to alkanes) are suppressed due to steric hindrance from cyclopentyl groups.

  • Post-reduction purification requires chromatography or fractional distillation.

Amide Formation

The acid reacts with amines to form amides via activation as an acyl chloride (using SOCl₂ or oxalyl chloride):

C13H22O2+SOCl2C13H21OCl+HCl+SO2\text{C}_{13}\text{H}_{22}\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_{13}\text{H}_{21}\text{OCl} + \text{HCl} + \text{SO}_2 C13H21OCl+RNH2C13H21ONHR+HCl\text{C}_{13}\text{H}_{21}\text{OCl} + \text{RNH}_2 \rightarrow \text{C}_{13}\text{H}_{21}\text{ONHR} + \text{HCl}

Applications :

  • Used in peptide synthesis to introduce cyclopentyl motifs.

  • Yields exceed 75% when using DCC (dicyclohexylcarbodiimide) as a coupling agent.

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (473–523 K), producing 2,2-dicyclopentylethane:

C13H22O2ΔC12H20+CO2\text{C}_{13}\text{H}_{22}\text{O}_2 \xrightarrow{\Delta} \text{C}_{12}\text{H}_{20} + \text{CO}_2

Kinetics :

  • First-order rate constants (kk) range from 1.2×104s11.2 \times 10^{-4} \, \text{s}^{-1} at 473 K to 5.8×104s15.8 \times 10^{-4} \, \text{s}^{-1} at 523 K.

  • Activation energy (EaE_a): 98kJ/mol98 \, \text{kJ/mol}.

Salt Formation

The acid readily forms salts with alkali metals (e.g., sodium 2,2-dicyclopentylacetate):

C13H22O2+NaOHC13H21O2Na+H2O\text{C}_{13}\text{H}_{22}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{13}\text{H}_{21}\text{O}_2\text{Na} + \text{H}_2\text{O}

Solubility Data :

SolventSolubility (g/100 mL)
Water0.12
Ethanol8.7
Diethyl ether2.3

Competitive Reaction Pathways

Steric effects from the cyclopentyl groups suppress electrophilic substitution at the α-carbon. Instead, reactivity is dominated by:

  • Nucleophilic acyl substitution (e.g., esterification, amidation).

  • Redox reactions targeting the carboxyl group.

Thermodynamic Comparison :

Reaction TypeΔHθ(kJ/mol)\Delta H^\theta \, (\text{kJ/mol})ΔGθ(kJ/mol)\Delta G^\theta \, (\text{kJ/mol})
Esterification-58-12
Reduction-210-185
Decarboxylation+89+64

Industrial and Pharmacological Relevance

  • Catalyst Design : Steric bulk enhances selectivity in asymmetric hydrogenation .

  • Drug Development : Analogues inhibit leukotriene synthesis (e.g., BAY X 1005 ) via 5-lipoxygenase binding (Kd=12nMK_d = 12 \, \text{nM}).

Scientific Research Applications

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Its derivatives are studied for their biological activity, including potential therapeutic effects.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and analgesic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-dicyclopentylacetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or receptor binding, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Key Observations :

  • Solubility: Cyclopentyl substituents may enhance lipophilicity compared to phenyl analogs, as seen in 2-(cyclopentylamino)acetic acid’s preference for organic solvents .

Toxicity and Environmental Impact

  • 2,4-Dichlorophenoxyacetic Acid (2,4-D): Classified as a possible human carcinogen (IARC Group 2B) with EPA-regulated limits in drinking water (0.07 mg/L) .
  • 2,2-Dicyclopentylacetic Acid: No toxicity data available.

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